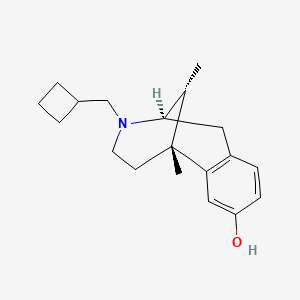
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- is a complex organic compound known for its unique structural properties. This compound belongs to the class of benzazocines, which are characterized by their fused ring systems. The compound’s molecular formula is C19H27NO, and it has a significant presence in various chemical and pharmaceutical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- typically involves multi-step organic reactions. The process often starts with the preparation of the core benzazocine structure, followed by the introduction of the cyclobutylmethyl and dimethyl groups. Common reagents used in these reactions include cyclobutylmethyl bromide, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures, as well as the use of specialized catalysts.
化学反应分析
Types of Reactions
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazocine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions often require specific conditions, such as:
Oxidation: Acidic or basic media, elevated temperatures.
Reduction: Anhydrous conditions, low temperatures.
Substitution: Polar aprotic solvents, moderate temperatures.
Major Products Formed
The major products formed from these reactions include various substituted benzazocines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3,11-dimethyl-6-propyl-
- 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-methyl-
Uniqueness
Compared to similar compounds, 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- stands out due to its unique cyclobutylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased binding affinity to molecular targets or enhanced stability under various conditions.
属性
CAS 编号 |
25161-57-3 |
|---|---|
分子式 |
C19H27NO |
分子量 |
285.4 g/mol |
IUPAC 名称 |
(1R,9R,13R)-10-(cyclobutylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO/c1-13-18-10-15-6-7-16(21)11-17(15)19(13,2)8-9-20(18)12-14-4-3-5-14/h6-7,11,13-14,18,21H,3-5,8-10,12H2,1-2H3/t13-,18+,19+/m0/s1 |
InChI 键 |
YDFUPXORFWYBNB-MJXNMMHHSA-N |
手性 SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC4CCC4)C)C=C(C=C3)O |
规范 SMILES |
CC1C2CC3=C(C1(CCN2CC4CCC4)C)C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


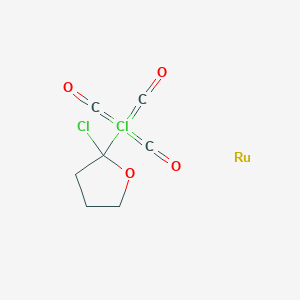
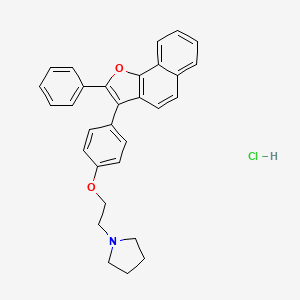
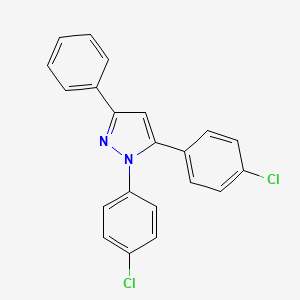

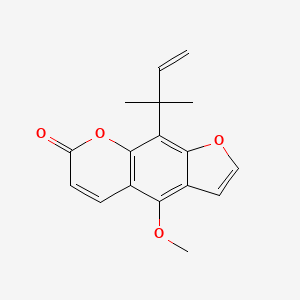
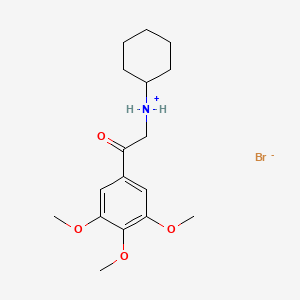
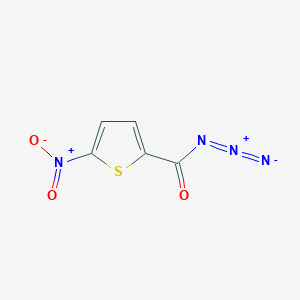

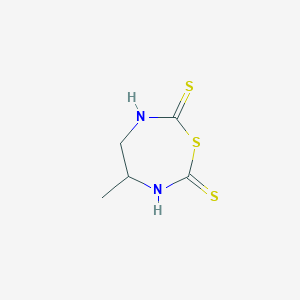
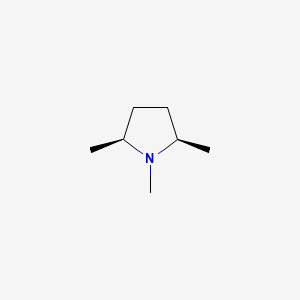
silane](/img/structure/B14700649.png)


![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
